3-Methyl-4-nitroanisole
Overview
Description
Mechanism of Action
Mode of Action
It’s structurally similar compound, 4-nitroanisole, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . It’s plausible that 3-Methyl-4-nitroanisole might undergo similar reactions, but this needs to be confirmed by further studies.
Biochemical Pathways
It has been used in the preparation of enamine , suggesting it may play a role in reactions involving the formation of enamines
Pharmacokinetics
It’s known that the compound has a molecular weight of 16716 , which could influence its pharmacokinetic properties. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment, and all sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions, including O-demethylation . This reaction involves the removal of a methyl group from the oxygen atom in the molecule .
Molecular Mechanism
It is known that the compound can undergo O-demethylation, a reaction that involves the removal of a methyl group from the oxygen atom in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroanisole can be synthesized through the nitration of 3-methyl-4-methoxytoluene. The nitration process involves the reaction of 3-methyl-4-methoxytoluene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfate, and other nucleophiles.
Major Products Formed:
Reduction: 3-Methyl-4-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitroanisole is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the preparation of enamines.
Biology: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-4-nitroanisole
- 4-Methyl-3-nitroanisole
- 2-Methyl-3-nitroanisole
Comparison: 3-Methyl-4-nitroanisole is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the preparation of specific intermediates and derivatives .
Properties
IUPAC Name |
4-methoxy-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOGYCMIMOVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201913 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-32-8 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5367-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5367-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37985 | |
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Record name | 3-Methyl-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methyl-4-nitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMV9GLL8Y4 | |
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Q1: How does the toxicity of 3-Methyl-4-nitroanisole compare to its parent compound, Fenitrothion, and the first metabolite, 3-methyl-4-nitrophenol, in an aquatic environment?
A1: The research paper investigated the toxicity of Fenitrothion and two of its metabolites, 3-methyl-4-nitrophenol and this compound, using the Microtox™ system with the marine luminescent bacterium Vibrio fischeri. Results showed that this compound exhibited decreased toxicity compared to both Fenitrothion and 3-methyl-4-nitrophenol. [] This suggests that the breakdown of Fenitrothion through these metabolic steps leads to a reduction in toxicity towards the tested organism.
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